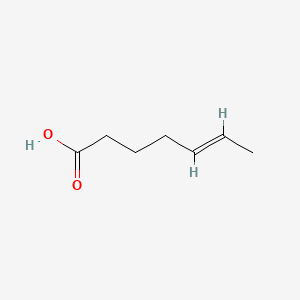
5-Heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a seven-carbon chain with a double bond between the fifth and sixth carbons and a carboxylic acid functional group at the terminal carbon. This compound is a colorless oily liquid with a slightly unpleasant odor and is slightly soluble in water but highly soluble in organic solvents like ethanol and ether .
準備方法
Synthetic Routes and Reaction Conditions: 5-Heptenoic acid can be synthesized through various methods. One common laboratory preparation involves the oxidation of 5-heptenal using potassium permanganate under acidic conditions. Another method includes the hydrolysis of this compound esters, which can be prepared via the Wittig reaction involving heptanal and a suitable phosphonium ylide .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of heptene using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is efficient and yields high purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form heptanedioic acid.
Reduction: It can be reduced to 5-heptenoic alcohol using reducing agents like lithium aluminum hydride.
Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation, where halogens like bromine can add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Heptanedioic acid.
Reduction: 5-Heptenoic alcohol.
Substitution: 5-Bromoheptanoic acid.
科学的研究の応用
5-Heptenoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 5-heptenoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The double bond in its structure allows for interactions with various biological molecules, influencing their function and activity .
類似化合物との比較
Heptanoic acid: Lacks the double bond present in 5-heptenoic acid, making it less reactive in certain chemical reactions.
Hexanoic acid: Has a shorter carbon chain, resulting in different physical and chemical properties.
Octanoic acid: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness of this compound: The presence of a double bond in this compound makes it more versatile in chemical reactions compared to its saturated counterparts. This feature allows for a wider range of chemical modifications and applications in various fields .
生物活性
5-Heptenoic acid, a compound with significant biological implications, is primarily studied for its role as a precursor in various metabolic pathways and its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound is an unsaturated fatty acid characterized by a seven-carbon chain with a double bond at the fifth carbon position. Its structure can be represented as follows:
This compound is part of a larger family of fatty acids that exhibit diverse biological activities, including anti-inflammatory and cytotoxic effects.
Oxidative Stress and Apoptosis
Research indicates that this compound, particularly in its lactone form (4-Hydroxy-7-oxo-5-heptenoic acid or HOHA lactone), influences oxidative stress pathways in cells. The lactone form has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis through intrinsic pathways. This effect is particularly pronounced in retinal pigment epithelial (RPE) cells, where HOHA lactone promotes oxidative stress that contributes to conditions such as age-related macular degeneration (AMD) .
Angiogenesis
HOHA lactone also plays a critical role in angiogenesis by stimulating the secretion of vascular endothelial growth factor (VEGF) from ARPE-19 cells. This secretion correlates with increased ROS levels and decreased intracellular glutathione (GSH), indicating a complex interplay between oxidative stress and angiogenic signaling .
In Vitro Studies
- Cell Viability and Cytotoxicity :
- VEGF Secretion :
- Oxidative Stress Induction :
Case Studies
Several studies highlight the implications of this compound in pathological conditions:
- Age-Related Macular Degeneration (AMD) : Research has shown that HOHA lactone contributes to AMD progression by promoting oxidative damage in RPE cells. The accumulation of CEP derivatives serves as biomarkers for AMD, suggesting potential therapeutic targets .
- Tumor Growth : Animal models have indicated that HOHA lactone can induce choroidal neovascularization and promote tumor growth, implicating its role in cancer biology through inflammatory pathways .
Data Summary
特性
CAS番号 |
3593-00-8 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
hept-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9) |
InChIキー |
KPSZWAJWFMFMFF-UHFFFAOYSA-N |
SMILES |
CC=CCCCC(=O)O |
異性体SMILES |
C/C=C/CCCC(=O)O |
正規SMILES |
CC=CCCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















